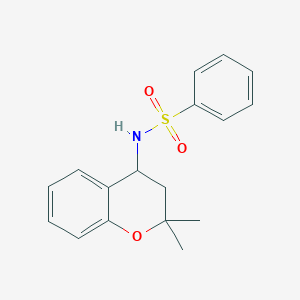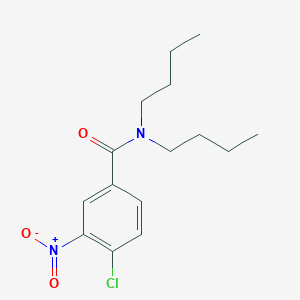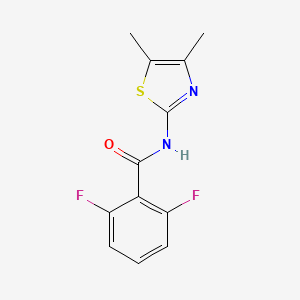![molecular formula C14H20ClN3O B4720335 N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea
Description
N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea is a chemical compound with potential interest in various scientific fields due to its unique structural and chemical properties. While direct studies on this compound might be scarce, research on related compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related chlorophenyl and pyrrolidinylpropyl urea derivatives often involves reactions between specific aniline precursors and isocyanates or chloroformates, leading to the formation of urea or thiourea linkages. For instance, N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)ureas have been synthesized starting from butyric acid derivatives, showcasing the versatility of urea synthesis methodologies (Xue Si-jia, 2009).
Molecular Structure Analysis
Molecular structure and vibrational spectra studies, such as those on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, reveal insights into the geometrical parameters, vibrational modes, and electronic properties. These analyses are crucial for understanding the molecular conformation and stability, which are influenced by factors like hydrogen bonding and electron distribution (Rachida Rahmani et al., 2018).
Chemical Reactions and Properties
Chemical properties of similar compounds suggest a potential for interesting reactivity patterns, especially in forming hydrogen-bonded complexes. For example, the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes indicates a capability for significant structural transformations, impacting their chemical reactivity and potential applications (Perry S. Corbin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are fundamental for understanding the compound's behavior in different environments. While specific studies on N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea are not found, related compounds show varied crystalline structures and hydrogen bonding patterns that significantly influence their physical properties (Biao Wu et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, are crucial for applications in medicinal chemistry and materials science. For instance, the reactivity of urea derivatives with inorganic oxo-acids to form adducts showcases the versatility and potential utility of these compounds in chemical syntheses (Biao Wu et al., 2007).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-pyrrolidin-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c15-12-5-3-6-13(11-12)17-14(19)16-7-4-10-18-8-1-2-9-18/h3,5-6,11H,1-2,4,7-10H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJEJJUSYZBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)
![4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4720266.png)
![N-(2-ethylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4720274.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)

![3-[(3-bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4720308.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B4720347.png)
![3-cyclohexyl-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4720359.png)

![methyl 5-({[4-cyano-1-(trifluoromethyl)-5,6-dihydrobenzo[h]isoquinolin-3-yl]thio}methyl)-2-furoate](/img/structure/B4720377.png)